
Furan, 2-(2R)-oxiranyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, 2-(2R)-oxiranyl- is a heterocyclic organic compound characterized by a furan ring fused with an oxirane (epoxide) ring. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. Furans are known for their aromaticity and stability, while oxiranes are highly reactive due to the strained three-membered ring. The combination of these two moieties in Furan, 2-(2R)-oxiranyl- makes it an interesting subject of study in organic chemistry and various applied sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2-(2R)-oxiranyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the silver-catalyzed reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol. This reaction proceeds through the initial ring opening of the epoxide to form an alkynyl alcohol, which then cyclizes to yield the desired furan derivative .
Industrial Production Methods
Industrial production of Furan, 2-(2R)-oxiranyl- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Furan, 2-(2R)-oxiranyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce 2-(2R)-oxiranyl-1,4-butanediol.
Aplicaciones Científicas De Investigación
Furan, 2-(2R)-oxiranyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Furan derivatives have shown potential as antimicrobial and anticancer agents, and Furan, 2-(2R)-oxiranyl- is being investigated for similar applications.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism by which Furan, 2-(2R)-oxiranyl- exerts its effects involves the interaction of its reactive oxirane ring with various molecular targets. The strained three-membered ring is prone to nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity is harnessed in various applications, from chemical synthesis to biological assays. The furan ring’s aromaticity also contributes to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The sulfur analog of furan, known for its aromaticity and stability.
Selenophene: The selenium analog of furan, with similar chemical properties.
Tellurophene: The tellurium analog of furan, less common but of interest in specialized applications.
Benzofuran: Furan with a fused benzene ring, used in various chemical and pharmaceutical applications.
Dibenzofuran: A compound class similar to dibenzo dioxins, with applications in materials science
Uniqueness
Furan, 2-(2R)-oxiranyl- is unique due to the presence of both a furan and an oxirane ring in its structure. This combination imparts distinct reactivity and stability, making it a versatile compound in both research and industrial applications. Its ability to undergo a wide range of chemical reactions and its potential in various fields of study highlight its importance in modern science.
Propiedades
Número CAS |
828915-75-9 |
|---|---|
Fórmula molecular |
C6H6O2 |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
2-[(2R)-oxiran-2-yl]furan |
InChI |
InChI=1S/C6H6O2/c1-2-5(7-3-1)6-4-8-6/h1-3,6H,4H2/t6-/m1/s1 |
Clave InChI |
SLPZDKCYRLRLED-ZCFIWIBFSA-N |
SMILES isomérico |
C1[C@@H](O1)C2=CC=CO2 |
SMILES canónico |
C1C(O1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


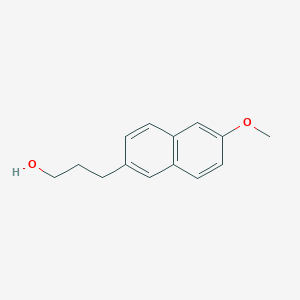
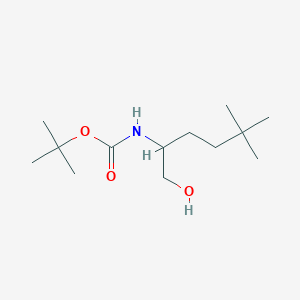
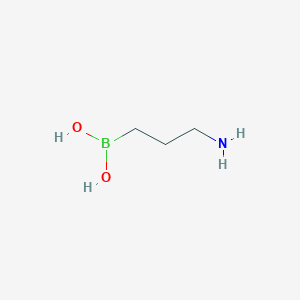
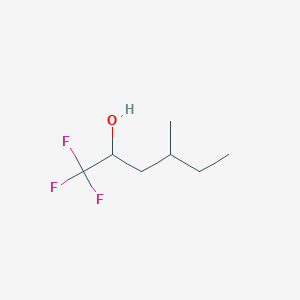

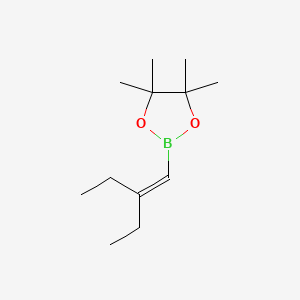
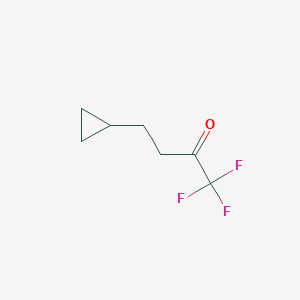

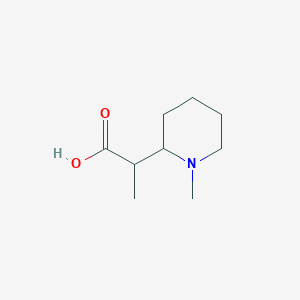
![2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B13592043.png)

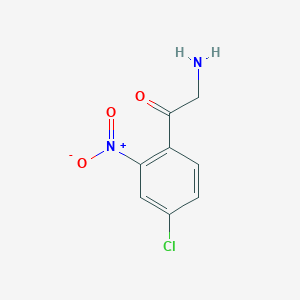
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)

